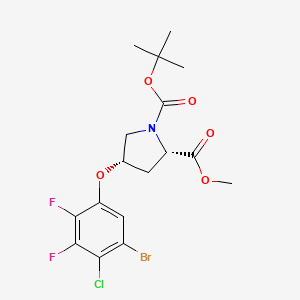
1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple halogenated aromatic rings and a pyrrolidine core. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the tert-butyl and methyl groups. The halogenated aromatic ring is then attached through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the halogenated aromatic rings.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate shares similarities with other halogenated pyrrolidine derivatives.
- Compounds such as this compound may have similar synthetic routes and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and halogenated aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19BrClF2NO5 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(5-bromo-4-chloro-2,3-difluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H19BrClF2NO5/c1-17(2,3)27-16(24)22-7-8(5-10(22)15(23)25-4)26-11-6-9(18)12(19)14(21)13(11)20/h6,8,10H,5,7H2,1-4H3/t8-,10-/m0/s1 |
InChI Key |
FHRHYHVPKZNGQW-WPRPVWTQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2F)F)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















